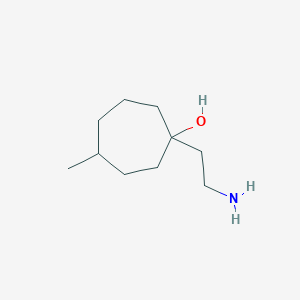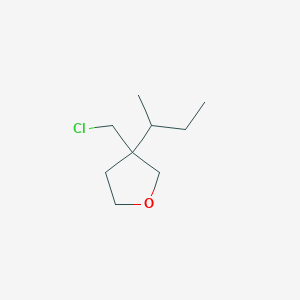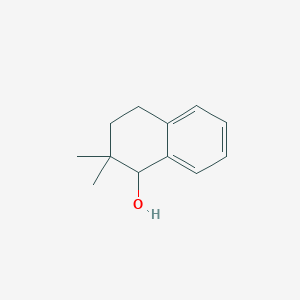
2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both pyrimidine and thiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the pyrimidine and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-methylpyrimidine-2-thiol, which is then reacted with a suitable carboxylic acid derivative to form the thiazole ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
科学的研究の応用
2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to inflammation, microbial growth, or cellular metabolism.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine and thiazole derivatives, such as:
- 2-aminopyrimidine derivatives
- Thioxopyrimidines
- Pyrido[2,3-d]pyrimidin-5-ones
Uniqueness
What sets 2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid apart is its unique combination of the pyrimidine and thiazole rings, which can confer distinct electronic and steric properties. This uniqueness can result in specific biological activities or material properties that are not observed in other similar compounds.
特性
分子式 |
C9H7N3O2S |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-2-10-7(11-3-5)8-12-4-6(15-8)9(13)14/h2-4H,1H3,(H,13,14) |
InChIキー |
CWYMPOAQLREITB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)C2=NC=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanol](/img/structure/B13179933.png)

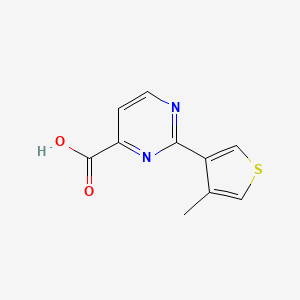
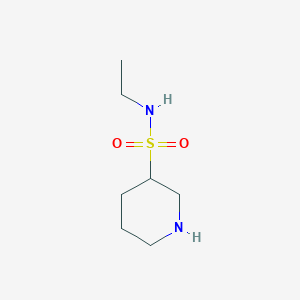
![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
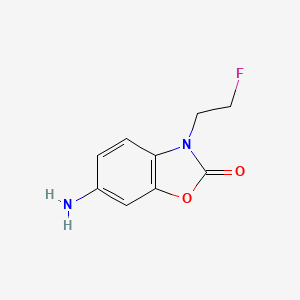
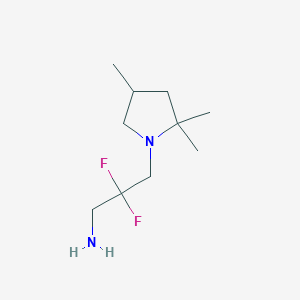
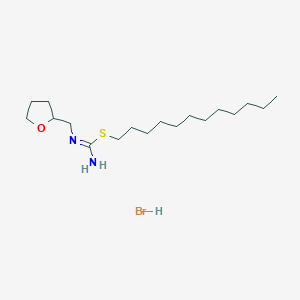

![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)

